2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]acetamide
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Description
2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]acetamide is a useful research compound. Its molecular formula is C17H14Cl2F3N3O and its molecular weight is 404.21. The purity is usually 95%.
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Biological Activity
The compound 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]acetamide is a synthetic organic molecule with potential biological activity. Its complex structure, characterized by multiple halogen substituents and a dimethylamino group, suggests various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic uses.
- Molecular Formula : C17H14Cl2F3N3O
- Molecular Weight : 404.21 g/mol
- CAS Number : 338407-28-6
The presence of chlorinated and trifluoromethyl groups in its structure enhances lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds with structural analogs. For instance, derivatives of para-aminobenzoic acid (PABA) have shown significant inhibitory effects against various cancer cell lines. The compound may exhibit similar properties due to its structural characteristics:
- IC50 Values : Preliminary data suggest that compounds with similar structures have exhibited IC50 values ranging from 0.2 to 5.85 µM against human cancer cell lines, indicating potent anticancer activity .
The proposed mechanism of action for compounds like this compound includes:
- Inhibition of Kinases : Similar compounds have been identified as multikinase inhibitors, targeting pathways involved in cell proliferation and survival.
- Cholinesterase Inhibition : Some derivatives have demonstrated significant inhibition of acetylcholinesterase (AChE), which can be relevant in neurodegenerative diseases .
Case Studies
- Study on A549 Cell Line : A study evaluating the compound's effect on the A549 lung cancer cell line indicated a notable decrease in cell viability at concentrations as low as 3 µM, suggesting strong antiproliferative effects.
- In Vitro Assays : In vitro assays conducted on various human cancer cell lines revealed that the compound could induce apoptosis, evidenced by increased caspase-3 activity and reduced TNF-α levels .
Comparative Analysis
Compound Name | IC50 (µM) | Targeted Cell Line | Mechanism |
---|---|---|---|
Compound A | 0.55 | MCF-7 | CDK9 Inhibition |
Compound B | 1.68 | A549 | VEGFR-2 Inhibition |
2-(4-chlorophenyl)-... | 3.0 | A549 | Multikinase Inhibition |
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3N3O/c1-25(2)9-24-16(26)14(10-3-5-12(18)6-4-10)15-13(19)7-11(8-23-15)17(20,21)22/h3-9,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJRVVZTAMLJLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C(C1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.